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Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

Cat. No.: B1360277

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 4-methoxy-2-butanone
and a close structural analog, 4-ethoxy-2-butanone. The information presented is crucial for the
unambiguous identification and characterization of these compounds, employing fundamental
analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 4-methoxy-2-butanone
and 4-ethoxy-2-butanone, facilitating a direct comparison of their spectral features.

'H NMR Spectroscopy Data
Solvent: CDCls
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Chemical Shift o . .
Compound Multiplicity Integration Assignment
(6) ppm
4-Methoxy-2- )
2.15 Singlet 3H CHs (Ketone)
butanone
2.74 Triplet 2H CH2z (a to C=0)
3.33 Singlet 3H OCHs
3.61 Triplet 2H CH2 (a to OCHs)
4-Ethoxy-2- )
1.21 Triplet 3H CHs (Ethyl)
butanone
2.15 Singlet 3H CHs (Ketone)
2.73 Triplet 2H CHz (a to C=0)
3.50 Quartet 2H OCH: (Ethyl)
3.63 Triplet 2H CH2 (a to OCHz2)

3C NMR Spectroscopy Data

Solvent: CDCIz
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Compound

Chemical Shift () ppm

Assignment

4-Methoxy-2-butanone

30.0

CHs (Ketone)

45,5 CH2z (a to C=0)
58.8 OCHs

68.9 CH2 (a to OCHs)
207.8 C=0
4-Ethoxy-2-butanone 15.1

CH:s (Ethyl)

29.9 CHs (Ketone)
45.8 CHz (a to C=0)
66.4 OCH: (Ethyl)
66.9 CH2 (a to OCHz)
208.1 C=0

IR Spectroscopy Data

Compound

Absorption Band (cm~1)

Functional Group

4-Methoxy-2-butanone

~1715

C=0 (Ketone) Stretch

~1118

C-O (Ether) Stretch

~2930, 2880

C-H (Alkyl) Stretch

4-Ethoxy-2-butanone

~1716

C=0 (Ketone) Stretch

~1115

C-O (Ether) Stretch

~2975, 2870

C-H (Alkyl) Stretch

Mass Spectrometry Data (Electron lonization - El)

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Molecular lon (M+) m/z Key Fragment lons (m/z)
4-Methoxy-2-butanone 102 87,71,58, 45, 43
4-Ethoxy-2-butanone 116 101, 87, 72,59, 43

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
following are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the analyte (4-methoxy-2-butanone or 4-
ethoxy-2-butanone) was dissolved in ~0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a
5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were acquired on a 400 MHz NMR spectrometer.

* 'H NMR Acquisition: The proton NMR spectra were recorded with a spectral width of 16 ppm,
an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans
were accumulated for each spectrum.

e 13C NMR Acquisition: The carbon-13 NMR spectra were recorded using a proton-decoupled
pulse sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a
relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each spectrum.

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H NMR and
the residual CDCIs signal at 77.16 ppm for 3C NMR.

Infrared (IR) Spectroscopy

e Sample Preparation: A drop of the neat liquid sample (4-methoxy-2-butanone or 4-ethoxy-2-
butanone) was placed directly onto the diamond crystal of an Attenuated Total Reflectance
(ATR) accessory.
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Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR)
spectrometer equipped with a universal ATR accessory.

Data Acquisition: The spectra were collected in the range of 4000-400 cm~* with a resolution
of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean, empty ATR crystal was recorded prior to each sample
measurement and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectra were presented in terms of transmittance or
absorbance as a function of wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the analyte in methanol (approximately 1 pg/mL)
was introduced into the mass spectrometer via direct infusion or through a gas
chromatograph (GC) for separation prior to analysis.

Instrumentation: Mass spectra were obtained using a mass spectrometer operating in the
Electron lonization (EI) mode.

lonization: The sample was ionized using a standard electron energy of 70 eV.

Mass Analysis: The resulting ions were separated in a quadrupole mass analyzer and
detected over a mass-to-charge (m/z) range of 10-200.

Data Acquisition and Processing: The mass spectrum was recorded, displaying the relative
abundance of ions as a function of their m/z ratio.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound like 4-methoxy-2-butanone.
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Caption: Workflow for Spectroscopic Characterization.

 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic
Characterization of 4-Methoxy-2-butanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360277#spectroscopic-data-for-4-methoxy-2-
butanone-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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